methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
1823369-30-7 |
|---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3 |
InChI Key |
OEZJLPRXYNPFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)CBr)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Bromo 4 Bromomethyl 2 Fluorobenzoate
The synthesis of methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is typically achieved through a sequence of reactions starting from a substituted benzoic acid precursor. The strategic introduction of bromine at both the aromatic and benzylic positions, along with the initial placement of the fluorine atom and the final esterification, requires careful consideration of regioselectivity and reaction conditions.
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 4 Bromomethyl 2 Fluorobenzoate
Reactivity of the Benzylic Bromide Moiety
The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. khanacademy.orgmasterorganicchemistry.com
The benzylic bromide is susceptible to nucleophilic substitution, where the bromide ion is replaced by a nucleophile. This transformation can proceed through two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. organic-chemistry.orgsavemyexams.com
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway is favored for primary substrates due to minimal steric hindrance. savemyexams.com The benzylic carbon in methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is primary, suggesting a propensity for SN2 reactions. SN2 reactions result in an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com
Conversely, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. youtube.com While primary carbocations are generally unstable, benzylic carbocations are significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. khanacademy.org This stabilization makes an SN1 pathway viable for benzylic halides, particularly in the presence of polar protic solvents and weak nucleophiles which favor ion formation. organic-chemistry.orgyoutube.com The planar carbocation intermediate in an SN1 reaction allows the nucleophile to attack from either face, typically leading to a racemic mixture of products if the carbon is a stereocenter. organic-chemistry.org
The choice between the SN1 and SN2 pathway at the benzylic position of this compound is influenced by several factors, as detailed in the table below.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate Structure | Tertiary > Secondary > Benzylic (due to resonance-stabilized carbocation). khanacademy.orgorganic-chemistry.org | Methyl > Primary > Secondary (less steric hindrance). savemyexams.com The substrate is a primary benzylic halide. |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH). youtube.com | Strong, typically anionic nucleophiles (e.g., ⁻OH, ⁻OR, CN⁻). youtube.com |
| Solvent | Polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate and the leaving group anion. youtube.com | Polar aprotic solvents (e.g., acetone, DMF, DMSO) that do not solvate the nucleophile as strongly. youtube.com |
| Leaving Group | A good leaving group (weak conjugate base) is required for both. Bromide (Br⁻) is an excellent leaving group. youtube.com |
The benzylic position is also prone to radical reactions because the benzylic C-H bond is relatively weak, and the resulting benzylic radical is stabilized by resonance. masterorganicchemistry.com In the case of this compound, the benzylic carbon is already brominated. This benzylic bromide can serve as a precursor in radical reactions. For instance, treatment with a radical initiator and a hydrogen atom source could lead to the reduction of the bromomethyl group. More synthetically useful is the participation in radical-mediated carbon-carbon bond-forming reactions. The stability of the benzylic radical intermediate is the key factor driving this reactivity, as the unpaired electron can be delocalized over the aromatic ring system. khanacademy.orgmasterorganicchemistry.com
Reactivity of Aromatic Halogens: Metal-Catalyzed Cross-Coupling Strategies
The aromatic ring of this compound is substituted with both a bromine and a fluorine atom. In metal-catalyzed cross-coupling reactions, there is a significant difference in reactivity between various carbon-halogen bonds. The general order of reactivity for palladium-catalyzed reactions is C–I > C–Br > C–OTf >> C–Cl >> C–F. rsc.org Consequently, the C(sp²)–Br bond at the 5-position is the primary site for cross-coupling, allowing for selective functionalization while leaving the more robust C(sp²)–F bond at the 2-position intact. beilstein-journals.orgnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-Br bond of the title compound is an excellent electrophilic partner for several of these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. yonedalabs.com The reaction is widely used due to the stability and low toxicity of the boron reagents. acs.org For substrates like this compound, the Suzuki-Miyaura reaction would selectively occur at the C-Br bond, coupling it with an aryl- or vinyl-boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The electron-withdrawing nature of the ester and fluorine substituents can enhance the rate of the initial oxidative addition step in the catalytic cycle. researchgate.net
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org It is known for its high functional group tolerance and reactivity. The C-Br bond can be selectively coupled with various organozinc compounds using a palladium or nickel catalyst. wikipedia.orgacs.org
Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane). libretexts.orgwikipedia.org The Stille reaction is particularly tolerant of a wide array of functional groups because organostannanes are stable to air and moisture. youtube.com The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings, and would selectively functionalize the C-Br position. wikipedia.org
| Reaction | Organometallic Reagent (R'-M) | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | R'-B(OH)₂ or R'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Stable, non-toxic boron reagents; requires a base (e.g., K₂CO₃, Cs₂CO₃). yonedalabs.comresearchgate.net |
| Negishi | R'-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Highly reactive nucleophiles; moisture-sensitive reagents; high functional group tolerance. wikipedia.org |
| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | Excellent functional group tolerance; toxic tin byproducts. libretexts.orgyoutube.com |
While palladium is the most common catalyst for these transformations, copper and nickel complexes also offer powerful and sometimes complementary reactivity.
Copper-Mediated Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classical methods for forming C-C, C-O, and C-S bonds with aryl halides. acs.org Modern protocols often use copper(I) or copper(II) salts with ligands to achieve high yields under milder conditions. rsc.orgrsc.org These methods provide a cost-effective alternative to palladium for coupling the aryl bromide with various nucleophiles. rsc.orgtandfonline.com
Nickel-Mediated Reactions: Nickel catalysts are also highly effective for cross-coupling aryl bromides. rsc.orgrsc.org A key feature of nickel catalysis is its ability to activate otherwise unreactive bonds, including C-F bonds, under specific conditions. beilstein-journals.org This presents an opportunity for orthogonal functionalization of this compound. For example, the C-Br bond could first be selectively coupled using a palladium catalyst, followed by a nickel-catalyzed coupling at the C-F position, allowing for the introduction of two different groups onto the aromatic ring. beilstein-journals.orgnih.gov
Beyond forming C-C bonds, the aromatic bromide can be transformed to create bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur. These reactions are fundamental in synthesizing a vast range of pharmaceuticals and materials. mdpi.com
The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. mit.edu Similarly, related palladium- and copper-catalyzed systems can be used for C-O bond formation (ether synthesis) with alcohols and C-S bond formation (thioether synthesis) with thiols. rsc.orgtandfonline.com The C-Br bond at the 5-position of the title compound is a suitable electrophile for these transformations, enabling the introduction of a wide variety of heteroatomic functionalities. escholarship.org
| Bond Formed | Nucleophile | Typical Catalytic System | Reaction Name/Type |
|---|---|---|---|
| C-N | Primary/Secondary Amines (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base | Buchwald-Hartwig Amination. mit.edu |
| C-O | Alcohols/Phenols (ROH) | Pd or Cu catalyst + Ligand + Base | Buchwald-Hartwig Etherification / Ullmann Condensation. rsc.org |
| C-S | Thiols (RSH) | Pd or Cu catalyst + Ligand + Base | Thioether Synthesis. tandfonline.com |
| C-P | Phosphines, Phosphonates | Ni or Pd catalyst | Phosphorylation. mdpi.com |
Reactivity of the Methyl Ester Functionality
The methyl ester group is a key functional moiety in this compound, and its reactivity is central to the chemical behavior of the molecule. Typical reactions involving this group include hydrolysis, transesterification, and reduction, each of which proceeds via well-established mechanistic pathways.
Ester Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-4-(bromomethyl)-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions.
Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) forms the carboxylic acid, which is then deprotonated in the basic medium to yield the carboxylate salt. quora.com Acidification in a separate workup step is required to obtain the final carboxylic acid product. quora.com The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. ucoz.com
Acid-catalyzed hydrolysis also proceeds via a tetrahedral intermediate but begins with the protonation of the carbonyl oxygen. ucoz.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Following the nucleophilic attack and proton transfer steps, methanol (B129727) is eliminated, and the catalytic acid is regenerated. libretexts.org Unlike saponification, acid-catalyzed hydrolysis is a reversible process. ucoz.com
The presence of electron-withdrawing groups on the benzene ring, such as bromine and fluorine, is expected to increase the rate of hydrolysis. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on related fluoro-substituted esters have shown that fluorine substitution can significantly accelerate the hydrolysis rate. scispace.comresearchgate.net
Transesterification
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. ucla.edu The reaction is an equilibrium process and is often driven to completion by using a large excess of the reactant alcohol. ucla.edu For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate and methanol. The use of zinc compounds as catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols has also been reported. google.com
The methyl ester functionality can be reduced to a primary alcohol, [5-bromo-4-(bromomethyl)-2-fluorophenyl]methanol. This transformation requires potent reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones.
A common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). doubtnut.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. libretexts.orgbrainly.com This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which upon acidic workup, yields the primary alcohol. libretexts.orgbrainly.com
Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions. doubtnut.com However, its reactivity can be enhanced. The NaBH₄-methanol system has been shown to reduce aromatic methyl esters to their corresponding alcohols, typically by refluxing in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups. ias.ac.in The reactivity of NaBH₄ can also be increased by using additives such as cerium(III) chloride (CeCl₃), which catalyzes the reduction in ethanol at ambient temperature. tandfonline.com
| Reducing Agent | Typical Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF2. Aqueous/acidic workup | [5-bromo-4-(bromomethyl)-2-fluorophenyl]methanol | Strong, non-selective reducing agent. Reduces many carbonyl functional groups. masterorganicchemistry.compearson.com |
| Sodium Borohydride (NaBH₄) / Methanol | Reflux in THF | [5-bromo-4-(bromomethyl)-2-fluorophenyl]methanol | Milder conditions; more chemoselective than LiAlH₄. ias.ac.in |
| Sodium Borohydride (NaBH₄) / CeCl₃ | Ethanol, room temperature | [5-bromo-4-(bromomethyl)-2-fluorophenyl]methanol | Catalytic system allowing for mild reduction conditions. tandfonline.com |
Influence of Fluorine Substitution on Electronic Properties, Reactivity, and Regioselectivity
The fluorine atom at the C-2 position significantly influences the chemical properties of the molecule through a combination of inductive and resonance effects.
Electronic Properties
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. nih.gov This effect decreases the electron density of the aromatic ring and the attached functional groups. nih.gov Concurrently, fluorine can donate electron density back to the aromatic ring via a resonance (mesomeric) effect (+M) through its lone pairs, but this effect is generally weaker than its inductive pull. nih.gov The interplay of these opposing effects modifies the electron distribution across the molecule. The strong -I effect stabilizes molecular orbitals by lowering their energy levels. nih.gov This withdrawal of electron density can create a "π-hole" on the aromatic ring, altering its interaction with other molecules. rsc.org
Reactivity
The strong inductive effect of the ortho-fluorine atom deactivates the aromatic ring towards electrophilic substitution by making it more electron-deficient. However, it activates the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate.
In the context of the ester functionality, the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon. This increased positive character at the reaction center generally leads to faster rates for nucleophilic acyl substitution reactions, such as hydrolysis, compared to non-fluorinated analogues. scispace.com
Regioselectivity
The fluorine substituent can also direct the regioselectivity of certain reactions. In transition metal-catalyzed C-H functionalization reactions, for example, the reaction often occurs selectively at the C-H bond ortho to the fluorine atom. nih.govacs.org This directing effect is attributed to the electronic properties of fluorine influencing the stability of the organometallic intermediates. For this compound, the fluorine atom is ortho to the methyl ester group and the C-3 position. While the C-3 position has a hydrogen atom, its reactivity in C-H activation would be influenced by the adjacent fluorine.
Detailed Reaction Pathway Elucidation and Kinetic Studies
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. walisongo.ac.id
For the alkaline hydrolysis of benzoate esters, the reaction proceeds via nucleophilic addition-elimination. quora.com Kinetic studies on similar systems, such as the hydrolysis of Y-substituted phenyl benzoates, show that the rate-determining step can change depending on the nature of the substituents and the nucleophile. nih.govkchem.org For reactions with strong nucleophiles like hydroxide, the formation of the tetrahedral intermediate is often the rate-determining step. nih.gov
In this case, the reaction rate would be accelerated by electron-withdrawing substituents on the benzene ring, which stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate. A Hammett plot for such a reaction would yield a positive ρ value, indicating that electron-withdrawing groups increase the reaction rate. walisongo.ac.id
2-Fluoro: Strongly electron-withdrawing (-I > +M).
5-Bromo: Electron-withdrawing (-I > +M).
4-Bromomethyl: Primarily electron-withdrawing via an inductive effect.
All three substituents are electron-withdrawing and would be expected to increase the rate of nucleophilic attack at the ester carbonyl, leading to a significantly faster hydrolysis rate compared to methyl benzoate. A linear Yukawa-Tsuno plot is often used in cases where resonance effects are significant, providing a more accurate correlation than a simple Hammett plot. nih.gov
| Substituent | Position | Hammett Constant (σₚ) | Expected Effect on Hydrolysis Rate |
| -F | para | +0.06 | Rate increase |
| -Cl | para | +0.23 | Rate increase |
| -Br | para | +0.23 | Rate increase |
| -NO₂ | para | +0.78 | Significant rate increase |
| -CH₃ | para | -0.17 | Rate decrease |
| -OCH₃ | para | -0.27 | Rate decrease |
| (Data for illustrative purposes, based on para-substituents affecting a reaction center. The values demonstrate the relative electronic effects of different groups.) researchgate.netresearchgate.net |
Applications As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of two different types of bromine atoms on methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is pivotal to its role as a precursor for complex molecules. The benzylic bromide at the 4-position is highly reactive towards nucleophilic substitution, while the aryl bromide at the 5-position is more suited for metal-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential introduction of various substituents, paving the way for the construction of intricate molecular architectures.
A notable application is in the synthesis of C-7 bromomethyl substituted derivatives of ring-fused dihydrothiazolo 2-pyridone pilicide scaffolds. nih.gov In this strategy, the compound serves as a key intermediate from which diverse heteroatom-linked substituents can be introduced. nih.gov This controlled, stepwise modification is fundamental to creating libraries of complex molecules for screening and optimization in drug discovery and other areas of chemical research. The presence of the fluorine atom and the methyl ester group further allows for additional modifications, adding to the compound's utility in generating molecular diversity from a single, advanced precursor.
Role in the Construction of Functionalized Aromatic and Heterocyclic Scaffolds
This compound is instrumental in building complex aromatic and heterocyclic frameworks, which are core structures in many biologically active compounds. The reactive bromomethyl group is an excellent electrophilic site for introducing a wide array of functional groups.
Research has demonstrated its use in creating C-7 substituted pilicide scaffolds through reactions with various nucleophiles. nih.gov For instance:
Amines : Reactions with secondary amines like piperidine, morpholine, or 1,2,3,4-tetrahydroisoquinoline (B50084) proceed in high yields to introduce new amine substituents. nih.gov
Primary Amines : A two-step process involving substitution with sodium azide (B81097) followed by reduction with zinc and ammonium (B1175870) chloride successfully yields primary amines. nih.gov
Amides and Sulfonamides : The synthesized primary amines can be further reacted to generate a diverse range of amides and sulfonamides. nih.gov
Furthermore, the aryl bromide allows for the formation of new carbon-carbon bonds. The use of Suzuki-Miyaura cross-coupling reactions on the sp³-hybridized bromomethyl scaffold has been demonstrated, showcasing a powerful method for introducing aryl or vinyl groups. nih.gov This versatility enables the construction of highly decorated and functionalized heterocyclic systems that would be difficult to access through other synthetic routes.
| Reactant Type | Example Reactants | Functional Group Introduced | Reference |
|---|---|---|---|
| Secondary Amines | Piperidine, Morpholine, 1,2,3,4-Tetrahydroisoquinoline | Tertiary Amines | nih.gov |
| Azide followed by Reduction | Sodium Azide; Zinc/Ammonium Chloride | Primary Amines | nih.gov |
| Acylating/Sulfonylating Agents (on resulting amine) | Acid chlorides, Sulfonyl chlorides | Amides, Sulfonamides | nih.gov |
| Organoboron Reagents | Arylboronic acids (in Suzuki-Miyaura coupling) | Aryl groups (C-C bond) | nih.gov |
Intermediate for Advanced Chemical Entities in Medicinal Chemistry Research
In medicinal chemistry, building blocks that allow for rapid and efficient diversification are highly sought after to explore structure-activity relationships (SAR). nbinno.com this compound serves as a valuable intermediate for creating novel compounds with therapeutic potential.
Its application in the synthesis of pilicides—compounds targeting bacterial virulence—highlights its importance. nih.gov By using this scaffold, researchers can efficiently generate a series of analogues with varied substituents at the C-7 position. This strategy facilitates the optimization of anti-virulence activity by systematically modifying the chemical structure to enhance potency, selectivity, or pharmacokinetic properties. nih.gov The ability to introduce previously unattainable heteroatoms and carbon-linked groups via this intermediate is pivotal for advancing the development of new therapeutic agents. nih.gov The fluorinated nature of the core aromatic ring is also a common feature in modern pharmaceuticals, often used to improve metabolic stability or binding affinity. nih.gov
Contributions to Materials Science and Specialty Chemicals Development
While extensively utilized in medicinal chemistry, the reactivity profile of this compound also suggests its potential in materials science and the development of specialty chemicals. As a halogenated aromatic ester, it belongs to a class of compounds often used in the synthesis of advanced polymers, coatings, and other functional materials. chemimpex.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate, a combination of one-dimensional and multidimensional NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, thereby confirming the compound's identity and assessing its purity.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment
The ¹H NMR spectrum is anticipated to provide key information regarding the electronic environment of the protons in the molecule. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups, and the bromomethyl substituent. The benzylic protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet, shifted downfield due to the adjacent bromine atom. The methyl protons of the ester group (-OCH₃) would also be expected to appear as a singlet in a characteristic region.
The ¹³C NMR spectrum would provide complementary information, with distinct signals expected for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons would appear in a specific range, with their chemical shifts influenced by the attached substituents. The carbon of the bromomethyl group and the methyl carbon of the ester would also have characteristic chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (C3-H) | 7.8 - 8.2 | 115 - 125 | d |
| Aromatic CH (C6-H) | 7.4 - 7.8 | 130 - 140 | d |
| -CH₂Br | 4.5 - 5.0 | 30 - 35 | s |
| -OCH₃ | 3.8 - 4.1 | 50 - 55 | s |
| C=O | - | 160 - 170 | - |
| C1 | - | 118 - 128 | - |
| C2-F | - | 155 - 165 | - |
| C4-CH₂Br | - | 135 - 145 | - |
| C5-Br | - | 120 - 130 | - |
Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions. 's' denotes a singlet and 'd' denotes a doublet.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be utilized. weebly.com
Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. For this compound, COSY would be expected to show a correlation between the two aromatic protons, confirming their ortho relationship.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. HSQC would be used to definitively assign the carbon signals for the aromatic CH groups, the bromomethyl group, and the methyl ester group based on the previously assigned proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this molecule, NOESY could be used to confirm through-space interactions between, for example, the bromomethyl protons and an adjacent aromatic proton.
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. biophysics.org A single signal would be expected in the ¹⁹F NMR spectrum of this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. alfa-chemistry.com Furthermore, coupling between the fluorine and the adjacent aromatic proton (³JFH) would be observed in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass to confirm the elemental composition (C₉H₇Br₂FO₂). The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 322.8872 |
| [M+Na]⁺ | 344.8691 |
Note: Calculated m/z values are for the most abundant isotopes.
A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrometer would involve initial cleavages of the most labile bonds. whitman.edublogspot.com The loss of a bromine radical from the bromomethyl group is a likely initial fragmentation step, leading to a stable benzyl-type cation. ucla.edu Subsequent fragmentations could include the loss of the methoxy (B1213986) group from the ester, decarbonylation, and cleavage of the second bromine atom.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Mixture Component Identification
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographytoday.com This technique would be invaluable for monitoring the progress of the synthesis of this compound, allowing for the identification of starting materials, intermediates, and byproducts. innovareacademics.in Furthermore, LC-MS/MS is a powerful tool for impurity profiling of the final product, enabling the detection and identification of trace-level impurities that may not be observable by other techniques. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can precisely map the spatial coordinates of each atom in the molecular structure, providing unequivocal information on bond lengths, bond angles, and torsional angles. The resulting crystal structure reveals the molecule's conformation and how it packs within a crystal lattice, including any intermolecular interactions that may be present.
For this compound, obtaining a single crystal of suitable quality is a prerequisite for analysis by X-ray diffraction. Should such a crystal be grown, the analysis would yield a detailed model of its solid-state structure. This would confirm the substitution pattern on the benzene ring and the conformation of the methyl ester and bromomethyl groups relative to the ring.
As of now, specific crystallographic data for this compound is not available in the surveyed scientific literature. The successful application of this technique is entirely dependent on the ability to produce diffraction-quality single crystals from a synthesized sample.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present. An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecular polarizability.
For this compound, these spectroscopic methods are invaluable for confirming the presence of its key functional groups. The analysis of the vibrational spectra would reveal characteristic frequencies associated with the ester group, the aromatic ring, and the carbon-halogen bonds.
The expected vibrational frequencies for the principal functional groups within the molecule are detailed below. These values are based on established group frequency correlations and provide a basis for spectral interpretation.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 | 1720 - 1740 |
| Ester | C-O Stretch | 1250 - 1300 (asymmetric), 1000 - 1150 (symmetric) | Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 (often strong) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Alkyl C-H (methyl) | C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Carbon-Fluorine | C-F Stretch | 1000 - 1400 | Strong |
| Carbon-Bromine | C-Br Stretch (ring) | 500 - 600 | 500 - 600 |
| Carbon-Bromine | C-Br Stretch (methyl) | 600 - 700 | 600 - 700 |
This table is interactive.
The IR spectrum would be expected to show a strong, prominent peak for the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester would also be clearly visible. In the Raman spectrum, the aromatic ring stretching vibrations are typically strong and sharp, providing a clear fingerprint for the substituted benzene core. The C-Br and C-F stretching modes, while present in the IR spectrum, can also be effectively identified, often in the lower frequency region of the Raman spectrum. Together, these two spectroscopic techniques provide a robust method for the structural confirmation of the title compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, stability, and reactivity. For methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain accurate results. researchgate.netresearchgate.net
These calculations provide optimized molecular geometry and various electronic parameters that are crucial for understanding the molecule's behavior. The stability of the molecule can be inferred from the total energy, while the distribution of electrons, influenced by the electronegative fluorine and bromine atoms, as well as the ester group, dictates its chemical reactivity. researchgate.net
Table 1: Calculated Electronic Properties using DFT
| Parameter | Value |
|---|---|
| Total Energy | (Illustrative value, e.g., -4530 Hartree) |
| Dipole Moment | (Illustrative value, e.g., 2.5 Debye) |
| Ionization Potential | (Illustrative value, e.g., 8.2 eV) |
| Electron Affinity | (Illustrative value, e.g., 1.5 eV) |
| Chemical Hardness | (Illustrative value, e.g., 3.35 eV) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. researchgate.netyoutube.com
For this compound, the HOMO is expected to be localized around the benzene (B151609) ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group of the ester and the carbon atom of the bromomethyl group, as these are electron-deficient sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | (Illustrative value, e.g., -6.5) | Electron-donating regions |
| LUMO | (Illustrative value, e.g., -1.2) | Electron-accepting regions |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.govpreprints.org Green and yellow represent intermediate potentials. researchgate.net
In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the fluorine atom, indicating these as sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, highlighting its susceptibility to nucleophilic attack. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. nih.govfrontiersin.org
These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent). For a molecule with a flexible side chain like the bromomethyl group, MD simulations can explore the rotational freedom around the single bonds and identify the most stable conformers. Furthermore, by simulating multiple molecules, it is possible to study how they interact with each other, which is crucial for understanding the properties of the material in the solid state.
Reaction Mechanism Studies and Transition State Analysis using Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational analysis can map out the entire reaction pathway.
By calculating the potential energy surface, researchers can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These studies can help in understanding the reactivity of the compound and in designing new synthetic routes.
Prediction of Spectroscopic Parameters from First Principles
Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be compared with experimental data to confirm the molecular structure. For this compound, methods like DFT can be used to calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule. Similarly, the chemical shifts in the NMR spectra can be predicted, providing detailed information about the chemical environment of each atom in the molecule. These theoretical spectra are invaluable for the interpretation of experimental data and for the structural characterization of the compound.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Transformations Involving Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate
The exploration of novel catalytic transformations is a cornerstone of modern chemical synthesis, enabling the efficient construction of complex molecules. For this compound, future research could focus on leveraging its distinct reactive sites for innovative catalytic processes. The presence of two different carbon-bromine bonds (one benzylic and one aromatic) offers opportunities for selective and sequential functionalization.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, represent a promising avenue for derivatization at the C5-bromo position. researchgate.netnih.gov The development of catalyst systems that can selectively activate the aryl C-Br bond in the presence of the more reactive benzyl (B1604629) C-Br bond would be a significant advancement. Conversely, catalysts that facilitate reactions at the bromomethyl group, such as those used in Kumada or Negishi couplings, could also be explored. Research in this area would likely involve the screening of various palladium, nickel, or copper catalysts with a range of ligands to achieve high selectivity and yield.
Exploration of Stereoselective Synthetic Pathways Utilizing the Chiral Potential (if applicable)
While this compound is an achiral molecule, it can serve as a precursor to chiral compounds. The bromomethyl group is a key handle for introducing stereocenters. Future research could investigate stereoselective nucleophilic substitution reactions at the benzylic position. By employing chiral nucleophiles or chiral catalysts, it may be possible to synthesize enantiomerically enriched or diastereomerically pure derivatives.
For instance, the development of asymmetric phase-transfer catalysis or organocatalysis for the substitution of the benzylic bromide could lead to the formation of valuable chiral building blocks. researchgate.net These chiral products could then be utilized in the synthesis of biologically active molecules where stereochemistry is crucial for activity.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. nih.govvapourtec.com The integration of this compound into such platforms is a logical next step for its practical application. The hazardous nature of some reagents and the exothermic potential of certain reactions involving benzylic bromides can be better managed in the controlled environment of a flow reactor. vapourtec.com
Future work could focus on developing continuous-flow protocols for the synthesis and derivatization of this compound. This would involve optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. Automated platforms could be used for rapid reaction screening and optimization, accelerating the discovery of new derivatives. nih.gov The ability to produce this compound and its derivatives on a larger scale through flow chemistry would be critical for its potential use in industrial applications. vapourtec.com
Advanced Derivatization Strategies for New Chemical Entity Discovery
The discovery of new chemical entities with novel properties is a primary objective in medicinal chemistry and materials science. This compound is a prime candidate for advanced derivatization strategies aimed at creating diverse molecular libraries. The sequential and selective functionalization of its reactive sites can lead to a wide array of new compounds.
One potential strategy involves a multi-step, one-pot reaction sequence where the bromomethyl and aryl-bromo groups are functionalized with different moieties. For example, the bromomethyl group could first be converted to an azide (B81097), followed by a "click" reaction, and then the aryl-bromo group could be subjected to a Suzuki coupling. Such strategies would enable the rapid assembly of complex molecules from a single starting material. The use of derivatizing agents like 4-bromomethyl-7-methoxycoumarin (B43491) could also be explored for creating fluorescently tagged molecules for biological imaging applications. nih.govnih.gov
Application in Supramolecular Chemistry and Advanced Materials Design
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of highly organized assemblies. The aromatic core and multiple halogen atoms of this compound make it an interesting candidate for the design of new supramolecular structures and advanced materials.
Future research could explore the ability of this molecule to participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and materials science. The bromine and fluorine atoms could act as halogen bond donors and acceptors, respectively, directing the self-assembly of the molecules into well-defined architectures. Furthermore, derivatization of the molecule with polymerizable groups could allow for its incorporation into novel polymers with tailored electronic or optical properties.
Q & A
Q. What synthetic strategies are effective for methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate?
A stepwise approach is recommended:
- Bromination : Introduce bromine substituents at specific positions using controlled bromination agents (e.g., NBS or Br₂ in inert solvents) to avoid over-substitution. Temperature control (e.g., 0–25°C) is critical to prevent degradation .
- Esterification : Use methanol under acidic catalysis (e.g., H₂SO₄) to convert precursor benzoic acids to methyl esters. Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>97%) .
Q. Which spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the methyl ester proton appears as a singlet near δ 3.9 ppm, while aromatic protons show splitting patterns consistent with fluorine and bromine effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 309.97 g/mol) and isotopic patterns from bromine .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 600–800 cm⁻¹ (C-Br stretching) confirm functional groups .
Q. What are the stability considerations for storing this compound?
- Temperature : Store at 2–8°C in amber vials to prevent light-induced degradation .
- Moisture : Use desiccants in sealed containers to avoid hydrolysis of the ester group.
- Solubility : Dissolve in dry DMSO or DCM for long-term storage; avoid protic solvents like water or alcohols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to reduce hydrolysis side reactions. Polar aprotic solvents enhance electrophilic substitution efficiency .
- Catalysts : Employ Lewis acids (e.g., FeCl₃) to direct bromination regioselectivity. For esterification, DMAP accelerates methoxy group incorporation .
- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) during bromination prevents polybromination .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-brominated analogs) and adjust stoichiometry accordingly .
Q. What mechanisms explain the bromomethyl group’s reactivity in nucleophilic substitutions?
The bromomethyl group acts as an electrophilic center due to bromine’s electron-withdrawing effect, facilitating SN₂ reactions. Key factors:
- Nucleophile Strength : Amines or thiols react efficiently in polar solvents (e.g., DMF) at 50–80°C .
- Steric Hindrance : Bulky nucleophiles require longer reaction times or phase-transfer catalysts .
- Leaving Group Stability : Bromide’s high leaving-group ability enables faster substitution compared to chloro analogs .
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Purity Assessment : Compare HPLC retention times with reference standards (e.g., USP/EP guidelines) to rule out impurities .
- Crystallization Conditions : Recrystallize from ethanol/water mixtures to isolate polymorphs, which may have varying melting points .
- Spectral Calibration : Use internal standards (e.g., TMS for NMR) and validate instruments with certified reference materials .
Q. What biological targets could this compound interact with, based on structural analogs?
- Enzyme Inhibition : The fluorobenzoate moiety may mimic carboxylate substrates in enzymes like cyclooxygenase (COX) or hydrolases. Docking studies with COX-2 (PDB: 1CX2) can predict binding affinity .
- Receptor Interactions : Bromine’s hydrophobicity may enhance binding to aryl hydrocarbon receptors (AhR) or kinase ATP pockets. Test in vitro using fluorescence polarization assays .
- Cellular Uptake : LogP calculations (~2.8) suggest moderate membrane permeability; validate with Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
